Tendamistat

Enzyme inhibition kinetics Antidiabetic drug discovery α-Amylase inhibitor screening

Tendamistat (HOE-467), a 74-amino-acid β-sheet protein (MW ~7,958 Da) secreted by Streptomyces tendae, is a tight-binding, pseudo-irreversible inhibitor of mammalian α-amylases characterized by a Ki of 9 × 10⁻¹² M for porcine pancreatic α-amylase (PPA). First isolated and biochemically characterized in the early 1980s, tendamistat represents the most extensively studied member of the Streptomyces proteinaceous α-amylase inhibitor family, with its three-dimensional structure solved both by X-ray crystallography at 0.93 Å resolution and by NMR spectroscopy.

Molecular Formula C79H114N22O26
Molecular Weight 1787.9 g/mol
Cat. No. B13751615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTendamistat
Molecular FormulaC79H114N22O26
Molecular Weight1787.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=NC(CC1=CC=C(C=C1)O)C(=NC(CCC(=N)O)C(=NC(CO)C(=NC(CC2=CNC3=CC=CC=C32)C(=NC(CCCNC(=N)N)C(=NC(CC4=CC=C(C=C4)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(C)C(=NC(CC(=O)O)C(=NC(CC(=N)O)C(=NCC(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(C(C)O)N=C(C(C(C)C)N)O)O
InChIInChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1
InChIKeyQFVHHVFVZLFPHM-UCEBDAAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tendamistat (HOE-467) for Research and Drug Design: A Reference-Standard Proteinaceous Alpha-Amylase Inhibitor


Tendamistat (HOE-467), a 74-amino-acid β-sheet protein (MW ~7,958 Da) secreted by Streptomyces tendae, is a tight-binding, pseudo-irreversible inhibitor of mammalian α-amylases characterized by a Ki of 9 × 10⁻¹² M for porcine pancreatic α-amylase (PPA) [1][2]. First isolated and biochemically characterized in the early 1980s, tendamistat represents the most extensively studied member of the Streptomyces proteinaceous α-amylase inhibitor family, with its three-dimensional structure solved both by X-ray crystallography at 0.93 Å resolution and by NMR spectroscopy [3][4]. Its clinical development as an antidiabetic agent was halted by allergenic potential, yet its exceptional affinity, well-defined binding epitope, and structural tractability have established tendamistat as a benchmark scaffold for rational inhibitor design, phage display engineering, and fundamental studies of protein–protein recognition [5].

Why Acarbose, Parvulustat, and Other Alpha-Amylase Inhibitors Cannot Simply Replace Tendamistat in Research and Development


Although multiple α-amylase inhibitors exist across chemical classes—ranging from the clinically used carbohydrate-mimetic acarbose to fellow Streptomyces-derived proteinaceous inhibitors such as Parvulustat (Z-2685), Haim II, Paim I, and T-76—these compounds are not interchangeable with tendamistat [1][2]. Tendamistat occupies a unique position defined by a combination of sub-nanomolar binding affinity (Ki = 9 pM), exclusive specificity for mammalian α-amylases over plant and microbial orthologs, a structurally resolved 1:1 stoichiometric pseudo-irreversible binding mode, and a well-mapped 15-residue interaction epitope spanning ~30% of its solvent-accessible surface [3][4]. Small-molecule inhibitors such as acarbose lack this extensive protein–protein interaction interface and exhibit Ki values 4–5 orders of magnitude weaker, while other proteinaceous family members differ in potency, thermodynamic stability, and immunogenicity profiles. The quantitative evidence below documents exactly where and by how much tendamistat diverges from its closest comparators, enabling informed selection for applications demanding the highest-affinity mammalian α-amylase capture, structural biology of inhibitor–enzyme complexes, or rational design of minimized peptide analogs.

Tendamistat (HOE-467) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Tendamistat vs Acarbose: ~89,000-Fold Superior Binding Affinity for Porcine Pancreatic α-Amylase

Tendamistat exhibits a Ki of 9 × 10⁻¹² M (0.009 nM) for porcine pancreatic α-amylase (PPA), determined via tight-binding inhibition kinetics in the crystallographic complex study [1]. In contrast, the clinically used carbohydrate-mimetic inhibitor acarbose displays a Ki of 0.80 μM (8.0 × 10⁻⁷ M) against the same enzyme species, measured under mixed noncompetitive inhibition conditions [2]. This represents an approximately 89,000-fold difference in equilibrium dissociation constant, reflecting the fundamentally distinct binding mechanisms of an extended protein–protein interface versus a small-molecule active-site occupation.

Enzyme inhibition kinetics Antidiabetic drug discovery α-Amylase inhibitor screening

Tendamistat vs Parvulustat (Z-2685): 3.1-Fold Higher Affinity Within the Streptomyces Proteinaceous Inhibitor Family

Within the family of Streptomyces-derived proteinaceous α-amylase inhibitors, tendamistat (Ki = 9 × 10⁻¹² M) demonstrates a 3.1-fold higher binding affinity than its closest characterized homolog Parvulustat (Z-2685, Ki = 2.8 × 10⁻¹¹ M), as reported in a direct comparative biophysical study that measured both inhibitors against porcine pancreatic α-amylase [1]. This affinity difference is attributed to variations in the flexible C-terminal region, which in Parvulustat contributes to enhanced thermodynamic stability but modestly weaker enzyme binding [1]. Despite their shared WRY triad active-site motif, conserved disulfide topology, and overall β-barrel architecture, the quantitative potency gap is reproducible and significant for applications where maximal target engagement is the primary selection criterion.

Proteinaceous inhibitor benchmarking Streptomyces natural products Tight-binding inhibitor kinetics

Mammalian-Specific Selectivity: Tendamistat Discriminates Against Plant and Microbial α-Amylases Unlike Broad-Spectrum Acarbose

Tendamistat exhibits absolute selectivity for mammalian α-amylases, with demonstrated potent inhibition of porcine pancreatic, human salivary, and human pancreatic isoforms, while showing no detectable inhibitory activity against α-amylases from plant, fungal, or bacterial sources [1][2]. In sharp contrast, acarbose is a broad-spectrum inhibitor, with measured Ki values of 270 μM for Aspergillus oryzae (fungal), 13 μM for Bacillus amyloliquefaciens (bacterial), 1.27 μM for human salivary, and 0.80 μM for porcine pancreatic α-amylases [3]. This selectivity differential arises from tendamistat's requirement for specific structural features in the mammalian α-amylase active-site architecture—particularly the glycine-rich loop characteristic of mammalian enzymes—that are absent in microbial orthologs [2].

Enzyme selectivity profiling Mammalian vs. microbial α-amylase discrimination Inhibitor specificity

Irreversible 1:1 Stoichiometric Complex Formation vs Reversible Competitive Inhibition: Implications for Enzyme Inactivation Permanence

Tendamistat forms a tight, stoichiometric 1:1 complex with mammalian α-amylase that resists dissociation by sodium dodecyl sulfate (SDS) and molecular sieve chromatography, classifying it as a pseudo-irreversible inhibitor whose complex cannot be separated into individual components under denaturing conditions [1]. In contrast, acarbose and other carbohydrate-mimetic inhibitors act as reversible, competitive inhibitors that dynamically exchange with substrate at the active site [2]. The structural basis for this difference lies in tendamistat's multipoint protein–protein interaction: 15 amino acid residues distributed across four polypeptide segments engage the enzyme, with ~30% (approximately 1,800 Ų) of tendamistat's water-accessible surface buried upon complex formation [3]. The WRY triad (Trp18, Arg19, Tyr20) occupies the catalytic subsites while additional contacts extend far beyond the active-site groove into peripheral binding regions not engaged by small-molecule inhibitors [3][4].

Enzyme-inhibitor complex stability Stoichiometric inhibition Irreversible inhibitor characterization

pH-Independent Inhibition Kinetics: Tendamistat Maintains Full Potency Across Physiologically and Experimentally Relevant pH Ranges

Tendamistat's inhibition of mammalian α-amylase is characterized by pH-independent kinetics, with tight-binding activity maintained across the tested pH range without loss of potency [1]. This contrasts with acarbose, whose inhibitory potency is pH-dependent—acarbose is most potent in its protonated form and exhibits loss of inhibition above pH 6, with a 370- to 85-fold increase in Ki observed upon deprotonation in structurally related α-amylase systems [2]. While tendamistat's thermodynamic stability is pH-dependent (denaturation temperature varies from 68.9°C at pH 2.0 to 93.2°C at pH 5.0, decreasing to 77.8°C at pH 8.0) [3], its inhibitory function is decoupled from these conformational stability fluctuations under standard assay conditions, providing a robust operational window that carbohydrate-based inhibitors lack.

pH-independent enzyme inhibition Inhibitor robustness Assay development tolerance

Optimal Research and Procurement Scenarios for Tendamistat (HOE-467) Based on Verified Quantitative Differentiation


Co-Crystallization and High-Resolution Structural Biology of α-Amylase–Inhibitor Complexes

Tendamistat forms an exceptionally stable, SDS-resistant 1:1 complex with porcine pancreatic α-amylase (Ki = 9 × 10⁻¹² M) [1], and the complex crystallizes in space group P6₅22 with diffraction to 2.5 Å resolution [2]. This stability—unmatched by acarbose (Ki = 8.0 × 10⁻⁷ M; reversible binding) and superior to Parvulustat (3.1-fold weaker Ki)—makes tendamistat the inhibitor of choice for co-crystallization trials requiring high occupancy, low B-factors, and resistance to complex dissociation during purification and crystallization screening. The extensively characterized binding interface (15 contact residues, ~30% buried surface area) provides an ideal model system for studying protein–protein recognition and induced-fit mechanisms in glycoside hydrolase inhibition [3].

Mammalian α-Amylase Activity Depletion in Mixed-Species Biological Samples

When experimental protocols demand selective ablation of mammalian α-amylase activity in samples also containing microbial, fungal, or plant amylases—such as gut microbiome metaproteomics, fecal fermentation assays, or soil/food enzyme profiling—tendamistat's absolute mammalian specificity [1] provides clean signal separation. Acarbose, by contrast, inhibits all four tested α-amylase species (bacterial, fungal, human salivary, porcine pancreatic with Ki spanning 270–0.80 μM) [2], making it unsuitable for species-selective inhibition. Tendamistat's pH-independent activity further ensures consistent inhibition across the variable pH environments encountered in gastrointestinal or environmental samples [3].

Rational Design and Benchmarking of Minimized Peptide α-Amylase Inhibitors

Tendamistat serves as the gold-standard affinity benchmark (Ki = 9 pM) and structural template for designing smaller, less immunogenic peptide analogs intended to overcome the allergenic limitation that halted its own clinical development [1][2]. Published minimized analogs—octapeptides and ω-amino acid-linked constructs—achieve Ki values of 23–767 μM, representing a 10⁶–10⁷-fold loss in potency relative to the full-length protein [3]. This extreme potency gap quantitatively defines the structure–activity relationship challenge and makes tendamistat indispensable as a positive control in any screening campaign seeking to recapitulate its binding energy in a smaller scaffold. The well-characterized WRY triad and surrounding contact residues provide a validated pharmacophore model for computational and synthetic chemistry efforts [4].

Phage Display Scaffold Engineering for Directed Evolution of Novel Binding Proteins

Tendamistat's small size (74 amino acids, ~7.96 kDa), single-domain β-sheet architecture, and functional display on filamentous bacteriophage M13—while retaining α-amylase inhibitory activity—has established it as a validated scaffold for conformationally constrained peptide library presentation [1]. Its two surface-exposed loops (residues 38–40 and 60–65) tolerate randomization without disrupting the core fold, enabling the generation of libraries exceeding 10⁸ variants for selection against non-amylase targets [1]. This scaffold engineering application exploits tendamistat's structural robustness and folding independence, properties that are not shared by acarbose or other small-molecule inhibitors and that differentiate it from less structurally characterized proteinaceous alternatives such as Haim II and Paim I.

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